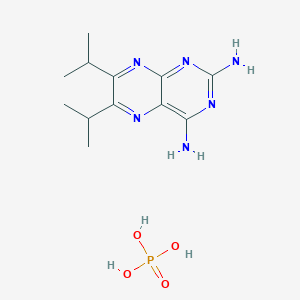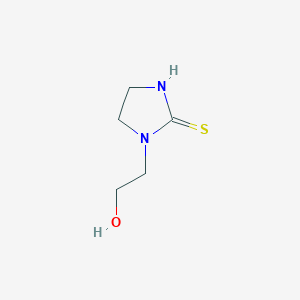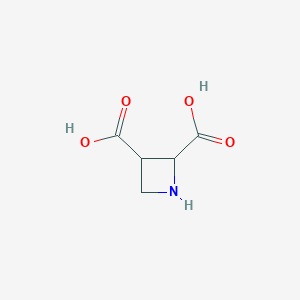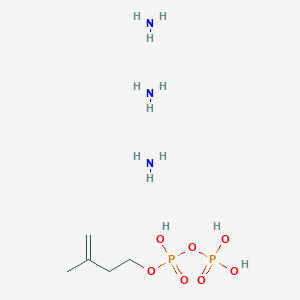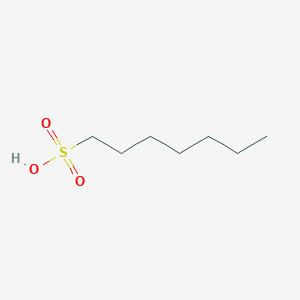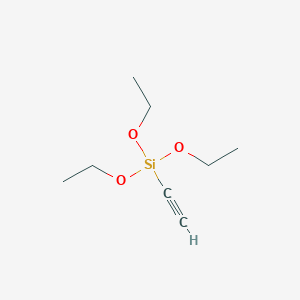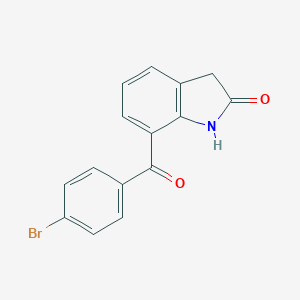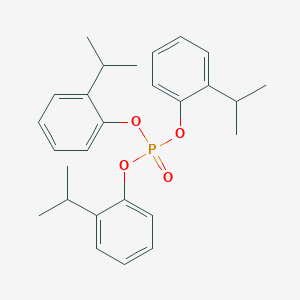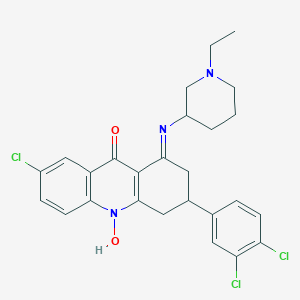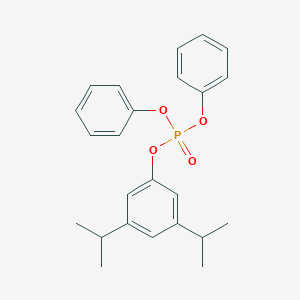
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate, is a derivative of organophosphate chemistry, which is a field that encompasses a variety of compounds with applications ranging from catalysis to flame retardancy. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related organophosphate compounds, which can be used to infer information about the compound .
Synthesis Analysis
The synthesis of related organophosphate compounds involves multi-step reactions, starting from halophenols or other aromatic compounds with subsequent reactions including phosphorylation and coupling reactions. For instance, the synthesis of oligomeric biphenyl bis(diphenyl phosphate) is achieved by reacting 4,4'-Dihydroxy-biphenyl with phosphorus oxychloride and phenol under specific conditions . Similarly, the synthesis of Bisphenol-A bis(diphenyl phosphate) involves phosphorus oxychloride, bisphenol-A, and phenol . These methods highlight the importance of reaction conditions, such as temperature, time, and catalysts, in achieving high yields of the desired phosphate esters.
Molecular Structure Analysis
The molecular structure of organophosphate compounds is often elucidated using X-ray crystallography and spectroscopic techniques. For example, the structure of bis[3-(2-pyridyl)-2-thienyl-C,N]diphenyltin(IV) was determined using single-crystal X-ray analysis and supported by Mossbauer and NMR spectroscopy . The crystal structures of rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes were also determined, revealing the coordination number and hydrogen bonding patterns within the structures . These
Applications De Recherche Scientifique
Environmental Exposure and Health Impacts
- Studies have highlighted the widespread presence of OPEs, including Bis-DPP and its analogs, in indoor environments. The detection of these compounds in house dust and human urine samples indicates significant exposure pathways, primarily through ingestion, dermal absorption, and inhalation. Research points to hand-to-mouth contact and dermal absorption as significant exposure routes, especially for children, due to their frequent contact with contaminated surfaces (Phillips et al., 2018).
Exposure Pathways and Predictors
- The assessment of exposure pathways to OPEs has identified household dust and hand wipes as critical vectors for internal exposure. The presence of OPEs in hand wipes and dust suggests that these compounds are ubiquitous in indoor environments. Studies have also explored potential covariates, such as the child's age and sex, mother's education, and outdoor air temperature, influencing exposure levels (Phillips et al., 2018).
Health Risks and Safety Assessments
- Investigations into the health risks associated with exposure to OPEs, including Bis-DPP, have focused on their potential as developmental and carcinogenic toxicants. While exposure assessments indicate that current environmental levels may not pose immediate health risks, the need for detailed research remains, especially concerning their long-term effects on human health (Bastiaensen et al., 2021).
Biodegradation and Environmental Remediation
- A novel approach to mitigating environmental contamination by DPHP, a related compound, involves the identification and application of specific enzymes capable of breaking down these chemicals. This strategy highlights the potential for bioremediation techniques to address pollution from flame retardants and plasticizers (Ren et al., 2021).
Technological and Material Applications
- The tribological properties of naphthyl phenyl diphosphates, compounds similar to Bis-DPP, have been explored for their potential as antiwear additives in various lubricants and greases. These studies indicate that such phosphates can significantly enhance the performance and safety of mechanical systems operating at high temperatures (Wu et al., 2014).
Propriétés
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] diphenyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-15-21(19(3)4)17-24(16-20)28-29(25,26-22-11-7-5-8-12-22)27-23-13-9-6-10-14-23/h5-19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXRBAUGAEEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548912 |
Source


|
| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate | |
CAS RN |
113765-39-2 |
Source


|
| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

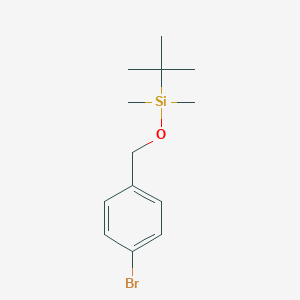
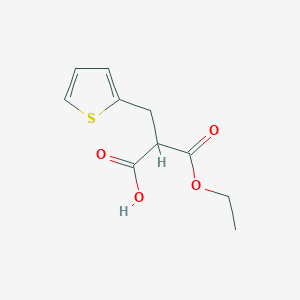
![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)
